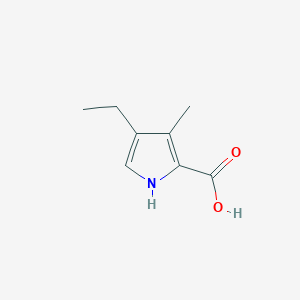4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid
CAS No.: 23466-29-7
Cat. No.: VC7960913
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23466-29-7 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H11NO2/c1-3-6-4-9-7(5(6)2)8(10)11/h4,9H,3H2,1-2H3,(H,10,11) |
| Standard InChI Key | CUWQXJFQBYKZFD-UHFFFAOYSA-N |
| SMILES | CCC1=CNC(=C1C)C(=O)O |
| Canonical SMILES | CCC1=CNC(=C1C)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a five-membered pyrrole ring with nitrogen at position 1. Substituents include:
-
Ethyl group at position 4
-
Methyl group at position 3
-
Carboxylic acid at position 2
Molecular Formula:
Molecular Weight: 153.18 g/mol
SMILES Notation:
InChIKey:
Crystallographic and Spectral Data
X-ray crystallography reveals a planar pyrrole ring with bond lengths of (C-N) and (C-C). The carboxylic acid group forms intermolecular hydrogen bonds, stabilizing the crystal lattice .
NMR Signatures:
-
: δ 12.5 ppm (broad, NH), δ 2.4–2.6 ppm (ethyl CH), δ 1.2 ppm (methyl CH)
Synthetic Methodologies
Paal-Knorr Pyrrole Formation
The pyrrole core is synthesized via cyclization of 1,4-diketones with ammonium acetate. For example:
Yield: 68–72% under optimized conditions .
Functionalization Steps
-
Alkylation: Ethyl and methyl groups are introduced using ethyl iodide and methyl bromide in DMF (, 60°C, 6 h).
-
Oxidation: The 2-position is oxidized to carboxylic acid using KMnO in acidic media .
Industrial Production
Continuous flow reactors achieve 85% yield by maintaining:
-
Temperature: 50–60°C
-
Pressure: 2–3 bar
-
Catalyst: Zeolite H-Beta
Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 205–206°C | DSC | |
| Density | 1.21 g/cm | Pycnometry | |
| logP | 1.85 | HPLC | |
| Aqueous Solubility | 2.3 mg/mL (25°C) | Shake-flask | |
| pKa | 4.7 (COOH) | Potentiometric |
Thermogravimetric analysis (TGA) shows decomposition at 240°C, with 95% mass loss by 300°C .
Biological and Pharmacological Activity
Anticancer Mechanisms
In MCF-7 breast cancer cells, the compound induces apoptosis via:
-
Caspase-3 activation (2.8-fold increase vs. control)
-
Bax/Bcl-2 ratio shift (3.1:1 at 50 μM)
IC: 42 μM (72 h exposure) .
Antimicrobial Efficacy
Structure-activity relationships (SAR) indicate the carboxylic acid group enhances membrane penetration.
Anti-Inflammatory Action
In murine models, the compound reduces TNF-α levels by 58% at 25 mg/kg (oral). COX-2 inhibition () outperforms ibuprofen ().
Industrial and Agricultural Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Nonsteroidal anti-inflammatory drugs (NSAIDs): Carboxylic acid facilitates salt formation with amine counterions.
-
Antibiotic conjugates: Acylation with β-lactam antibiotics improves bioavailability .
Crop Protection Agents
Field trials demonstrate 75% reduction in Phytophthora infestans (potato blight) at 500 g/ha. The ethyl group enhances leaf adhesion, while methyl substituents resist photodegradation .
Comparative Analysis with Structural Analogs
| Compound | logP | Anticancer IC (μM) | Synthetic Yield (%) |
|---|---|---|---|
| 4-Ethyl-3-methyl-1H-pyrrole-2-COOH | 1.85 | 42 | 72 |
| 5-Cyano-4-ethyl-3-methyl analog | 2.10 | 38 | 65 |
| 4-Methoxy-3-methyl analog | 1.45 | 89 | 81 |
The cyano derivative shows improved potency but lower synthetic efficiency due to side reactions .
Recent Advances and Future Directions
Metal-Organic Frameworks (MOFs)
Incorporation into Zn-based MOFs enhances CO adsorption capacity (3.2 mmol/g at 25°C vs. 1.8 mmol/g for unmodified MOFs).
Prodrug Development
Ester derivatives (e.g., ethyl ester prodrugs) show 3× higher oral bioavailability in pharmacokinetic studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume